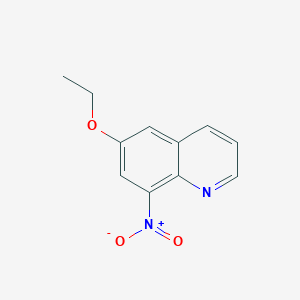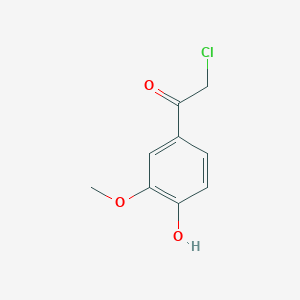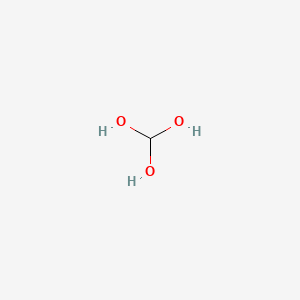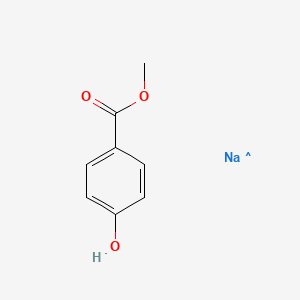
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, methyl ester, sodium salt typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Neutralization: The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical and cosmetic standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to 4-hydroxybenzoic acid and methanol in the presence of an acid or base.
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Employed in studies of microbial growth inhibition and as a preservative in biological samples.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations.
Mecanismo De Acción
The antimicrobial activity of benzoic acid, 4-hydroxy-, methyl ester, sodium salt is primarily due to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound targets the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it can interfere with microbial enzyme systems, further inhibiting growth and reproduction .
Comparación Con Compuestos Similares
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt is often compared with other parabens and phenolic compounds:
Methylparaben: Similar structure but lacks the sodium salt form, making it less soluble in water.
Ethylparaben: Slightly larger alkyl group, resulting in different solubility and antimicrobial properties.
Propylparaben: Even larger alkyl group, used in different formulations due to its distinct solubility and efficacy.
4-Hydroxybenzoic acid: The parent compound, which is less effective as a preservative due to lower solubility and antimicrobial activity.
This compound stands out due to its enhanced solubility and efficacy as a preservative, making it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C8H8NaO3 |
|---|---|
Peso molecular |
175.14 g/mol |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3; |
Clave InChI |
KRCMKUNIILUXPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)O.[Na] |
melting_point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C |
Descripción física |
White, hygroscopic powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8790143.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanemethanamine](/img/structure/B8790149.png)
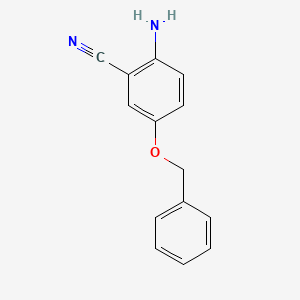
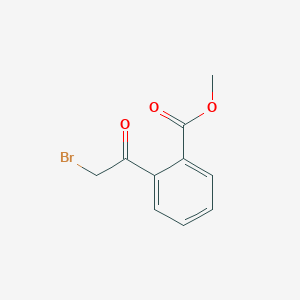
![Di-tert-butyl (2,3-dichlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate](/img/structure/B8790170.png)
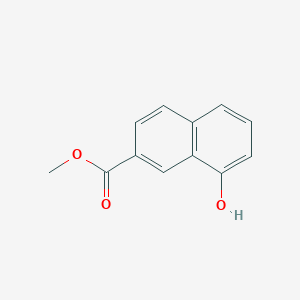
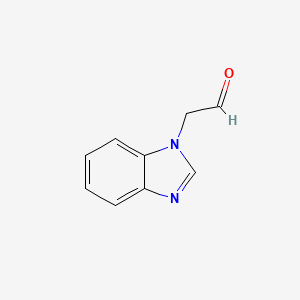
![6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole](/img/structure/B8790202.png)
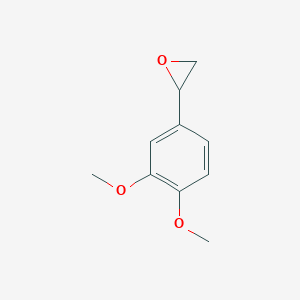
![(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol](/img/structure/B8790208.png)
